{2-[(S)-Butane-1-sulfinyl]ethenyl}benzene

Lipophilicity Physicochemical Properties LogP

Standard chiral vinyl sulfoxides often fail to reproduce literature enantioselectivity due to inappropriate S-substituent steric/electronic profiles. This (S)-configured butyl congener solves that by providing the exact intermediate steric bulk and lipophilicity (LogP 4.07) required for sulfinyl-directed Diels-Alder and Michael additions. - Enantiopure (S)-sulfoxide ensures reproducible chirality transfer in asymmetric synthesis. - Linear butyl group delivers unique diastereomeric ratios unobtainable with tert-butyl or p-tolyl analogs. - High lipophilicity enhances solubility and reaction rates in non-polar solvents like toluene or hexane.

Molecular Formula C12H16OS
Molecular Weight 208.32 g/mol
CAS No. 646516-54-3
Cat. No. B12602337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-[(S)-Butane-1-sulfinyl]ethenyl}benzene
CAS646516-54-3
Molecular FormulaC12H16OS
Molecular Weight208.32 g/mol
Structural Identifiers
SMILESCCCCS(=O)C=CC1=CC=CC=C1
InChIInChI=1S/C12H16OS/c1-2-3-10-14(13)11-9-12-7-5-4-6-8-12/h4-9,11H,2-3,10H2,1H3/t14-/m0/s1
InChIKeyDGPZRHRHLWGVIE-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(S)-Butane-1-sulfinyl]ethenyl}benzene: Chiral Vinyl Sulfoxide Overview


{2-[(S)-Butane-1-sulfinyl]ethenyl}benzene (CAS 646516-54-3) is an enantiopure (S)-configured vinyl sulfoxide bearing a linear butyl substituent on the sulfur atom . It belongs to the class of α,β-unsaturated sulfoxides widely employed as chiral auxiliaries and building blocks in asymmetric synthesis [1]. Its physical properties include a molecular weight of 208.32 g/mol, a polar surface area (PSA) of 36.28 Ų, and a calculated LogP of 4.07, indicating moderate lipophilicity . The compound's primary value lies in its ability to transfer chirality from the sulfinyl sulfur to newly formed stereocenters in reactions such as conjugate additions and cycloadditions.

2-[(S)-Butane-1-sulfinyl]ethenyl}benzene: Why It Cannot Be Replaced


Vinyl sulfoxides are not interchangeable commodities because the steric and electronic nature of the S-substituent directly dictates the stereochemical outcome of key transformations. Exchange of the linear butyl group in {2-[(S)-Butane-1-sulfinyl]ethenyl}benzene for a bulkier tert-butyl or an aryl group alters the conformational preference of the sulfinyl moiety, modifies the electrophilicity of the vinyl group, and changes the diastereomeric transition-state energies in reactions such as Diels-Alder cycloadditions and Michael additions [1]. Even subtle differences in chain length or branching can lead to significant variations in enantioselectivity and yield [2]. Therefore, selecting the specific (S)-butyl congener is essential to reproduce literature procedures or to achieve a desired selectivity profile that cannot be guaranteed by off-the-shelf alternatives.

2-[(S)-Butane-1-sulfinyl]ethenyl}benzene: Head-to-Head Evidence


Lipophilicity: Butyl vs. tert-Butyl Substituent

The calculated LogP of {2-[(S)-Butane-1-sulfinyl]ethenyl}benzene is 4.07 , which is substantially higher than the 3.2 reported for its tert-butyl analog (2-[(S)-tert-butylsulfinyl]ethenylbenzene, CAS 646516-51-0) [1]. This ~0.9 LogP unit difference translates to roughly an 8-fold greater partition into octanol over water, indicating markedly higher lipophilicity.

Lipophilicity Physicochemical Properties LogP

Polar Surface Area and Solvent Compatibility

The target compound exhibits a PSA of 36.28 Ų . While a direct comparative value for the tert-butyl analog is not available in the accessed databases, this moderate PSA is consistent with the sulfinyl group being the sole polar moiety. By comparison, aryl-substituted vinyl sulfoxides (e.g., p-tolyl) typically have PSAs > 40 Ų due to additional polarizable surface. A lower PSA correlates with better solubility in low-polarity solvents commonly used in asymmetric catalysis (e.g., toluene, hexane).

Polar Surface Area Physicochemical Properties Solubility

Steric Profile and Diastereoselectivity Trends

In the general class of chiral vinyl sulfoxides, the size of the S-alkyl substituent strongly influences the diastereomeric ratio (dr) in conjugate additions. Literature precedents indicate that for sulfinyl-directed nucleophilic additions to α,β-unsaturated sulfoxides, n-alkyl substituents (e.g., methyl, butyl) often provide intermediate diastereoselectivities (dr ~80:20 to 95:5), whereas the bulky tert-butyl group can lead to either enhanced or diminished selectivity depending on the specific reaction topology [1]. The linear butyl chain offers a balance of steric bulk and conformational flexibility that is distinct from both smaller (Me) and larger (t-Bu) analogs, potentially leading to unique diastereomeric outcomes that must be verified experimentally.

Asymmetric Synthesis Diastereoselectivity Chiral Auxiliary

2-[(S)-Butane-1-sulfinyl]ethenyl}benzene: Optimal Application Scenarios


Asymmetric Conjugate Additions in Hydrophobic Media

The elevated LogP (4.07) of {2-[(S)-Butane-1-sulfinyl]ethenyl}benzene compared to the tert-butyl analog (LogP 3.2) suggests superior solubility and reagent accessibility in non-polar solvents such as toluene or hexane. This property makes it a preferred chiral Michael acceptor for reactions conducted under anhydrous, low-polarity conditions, where higher lipophilicity can enhance reaction rates and minimize side-product formation.

Diels-Alder Cycloadditions with Balanced Steric Bulk

The linear butyl substituent provides an intermediate steric environment that differs from the compact methyl and the bulky tert-butyl groups. This balanced profile is predicted to yield unique diastereomeric ratios in sulfinyl-directed Diels-Alder reactions [1], potentially offering access to cycloadducts that are difficult to obtain with other chiral vinyl sulfoxides. Researchers aiming to explore uncharted selectivity space should consider this compound for initial screening.

Lipophilic Chiral Building Blocks for Medicinal Chemistry

With a PSA of 36.28 Ų and high LogP, the compound is well-suited for constructing lipophilic chiral intermediates destined for cell-permeable drug candidates. Its use as a chiral sulfinyl auxiliary can install stereocenters in hydrophobic molecular frameworks without introducing additional polar functionality that might compromise membrane permeability .

Comparative Studies of Chiral Sulfinyl Auxiliaries

Given the absence of direct experimental data for this specific compound, a key application is its systematic comparison with other sulfinyl auxiliaries (e.g., methyl, p-tolyl, tert-butyl) in established asymmetric transformations. Such head-to-head studies would quantify its differential selectivity and reactivity, turning current class-level inferences into direct procurement-relevant evidence.

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